2'-Deoxy-3',5'-di-O-acetylguanosine
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Overview
Description
2’-Deoxy-3’,5’-di-O-acetylguanosine is a derivative of guanosine, a nucleoside that is a building block of DNA. This compound is characterized by the presence of acetyl groups at the 3’ and 5’ positions of the deoxyribose sugar, which can influence its chemical properties and biological activity. It has a molecular formula of C14H17N5O6 and a molecular weight of 351.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-di-O-acetylguanosine typically involves the acetylation of 2’-deoxyguanosine. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-3’,5’-di-O-acetylguanosine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’,5’-di-O-acetylguanosine can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyguanosine.
Oxidation: The guanine base can be oxidized to form various oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2’-Deoxyguanosine
Oxidation: Oxidized guanine derivatives
Substitution: Various substituted guanosine derivatives
Scientific Research Applications
2’-Deoxy-3’,5’-di-O-acetylguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of nucleoside analogs for therapeutic applications.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3’,5’-di-O-acetylguanosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The acetyl groups may enhance its cellular uptake or stability, allowing it to exert its effects more efficiently. The compound can target various molecular pathways involved in DNA replication and repair, potentially leading to cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: Lacks the acetyl groups, making it less lipophilic and potentially less stable.
3’,5’-Di-O-acetylguanosine: Contains acetyl groups but retains the ribose sugar, differing in its biological activity.
2’-Deoxy-3’,5’-di-O-acetyladenosine: Similar structure but with adenine as the base, leading to different biological effects.
Uniqueness
2’-Deoxy-3’,5’-di-O-acetylguanosine is unique due to its specific acetylation pattern, which can influence its chemical reactivity and biological activity. The presence of acetyl groups can enhance its stability and cellular uptake, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O6/c1-6(20)23-4-9-8(24-7(2)21)3-10(25-9)19-5-16-11-12(19)17-14(15)18-13(11)22/h5,8-10H,3-4H2,1-2H3,(H3,15,17,18,22)/t8-,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGYRDUIRRZJHS-IVZWLZJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 8-bromo-2′-deoxy-3′,5′-di-O-acetylguanosine interact with palladium, and what is the significance of this interaction?
A1: The research demonstrates that 8-bromo-2′-deoxy-3′,5′-di-O-acetylguanosine undergoes an oxidative addition reaction with tetrakis(triphenylphosphine)palladium [Pd(PPh3)4]. [] This reaction leads to the formation of a C8-palladated azolato complex, where the palladium atom is directly bonded to the C8 carbon of the guanosine derivative. [] This type of C-C bond formation is significant in organometallic chemistry and can be employed for further functionalization of nucleosides.
Q2: What insights about the structure of the palladium complex were gained from the research?
A2: The study utilized nuclear magnetic resonance (NMR) spectroscopy to analyze the structure of the palladium complex. [] Specifically, the researchers measured the 2JPP coupling constant, which provided information about the spatial arrangement of the triphenylphosphine ligands around the palladium atom. [] The observed 2JPP value of 442 Hz indicated a trans configuration for the triphenylphosphine ligands. [] Additionally, X-ray crystallography revealed that two molecules of the palladium complex formed a trans-Watson–Crick/Hoogsteen AA base pair in the solid state. [] This finding highlights the potential of these complexes to participate in supramolecular assemblies driven by hydrogen bonding.
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